Clemastine N-Oxide Clemastine N-Oxide Clemastine N-Oxide is a metabolite of Clemastine Fumarate, a H1 histamine receptor antagonist and antihistaminic.
Brand Name: Vulcanchem
CAS No.: 108825-05-4
VCID: VC0192739
InChI: InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1
SMILES: CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-]
Molecular Formula: C21H26ClNO2
Molecular Weight: 359.89

Clemastine N-Oxide

CAS No.: 108825-05-4

Cat. No.: VC0192739

Molecular Formula: C21H26ClNO2

Molecular Weight: 359.89

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clemastine N-Oxide - 108825-05-4

Specification

CAS No. 108825-05-4
Molecular Formula C21H26ClNO2
Molecular Weight 359.89
IUPAC Name (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium
Standard InChI InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1
SMILES CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-]

Introduction

Chemical Properties and Structure

Clemastine N-Oxide maintains the fundamental structural elements of clemastine while incorporating the characteristic N-oxide group. The molecular structure features a tertiary amine oxide, where the nitrogen atom is bonded to an oxygen atom, resulting in altered physicochemical properties compared to the parent molecule.

Molecular Structure and Formula

The molecular formula of Clemastine N-Oxide can be represented as C21H26ClNO2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The deuterated form, Clemastine N-Oxide-d5, has a molecular formula of C21H21D5ClNO2 with a molecular weight of 364.92. The compound is also known by the systematic name [R-(R*,R*)]- 2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine 1-Oxide.

Physical Characteristics

Clemastine N-Oxide exhibits increased water solubility compared to clemastine, which is a common characteristic of N-oxide derivatives. This enhanced solubility is attributed to the increased polarity resulting from the addition of the oxygen atom to the nitrogen. The compound's stability can be influenced by environmental factors such as pH and temperature, which impact its reactivity and potential therapeutic effects.

Chemical Reactivity

The N-oxide functional group in Clemastine N-Oxide can undergo various chemical reactions typical for N-oxides. These reactions include:

  • Reduction to the parent amine

  • Deoxygenation reactions

  • Rearrangement reactions under specific conditions

The stability of Clemastine N-Oxide in biological systems is influenced by factors such as pH and temperature, which can impact its reactivity and metabolic fate.

Synthesis and Preparation

The synthesis of Clemastine N-Oxide typically involves the oxidation of clemastine using various oxidizing agents. Several approaches have been documented in the literature for the preparation of this compound.

Oxidation Methods

One common method for synthesizing Clemastine N-Oxide includes the use of peracetic acid or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the N-oxide group. This approach represents a standard methodology for the N-oxidation of tertiary amines. The reaction conditions must be carefully controlled to ensure selectivity for the nitrogen atom and to prevent over-oxidation of other functional groups within the molecule.

Deuterated Derivative Synthesis

For research applications requiring isotopic labeling, Clemastine N-Oxide-d5 can be synthesized by incorporating deuterium atoms at strategic positions in the molecule. The deuterated derivative is particularly valuable for metabolic studies and mass spectrometry-based analyses, as it provides a means of distinguishing between endogenous and exogenous compounds in biological samples.

Pharmacology and Mechanism of Action

The pharmacological profile of Clemastine N-Oxide is closely related to that of its parent compound, clemastine, but with some notable differences resulting from the structural modification.

Relationship to Clemastine's Mechanism

PropertyClemastineClemastine N-Oxide
Primary TargetHistamine H1 receptorHistamine H1 receptor
ActionCompetitive antagonistPresumed competitive antagonist
Additional EffectsAnticholinergic, sedativePotentially reduced side effects
Receptor BindingHigh affinityPotentially altered affinity
Clinical UseAllergic conditionsResearch compound/metabolite

Metabolism and Pharmacokinetics

The metabolic fate of Clemastine N-Oxide represents an important aspect of its pharmacological profile and relevance in drug metabolism studies.

Formation as a Metabolite

Clemastine N-Oxide has been identified as one of several metabolites formed during the biotransformation of clemastine. Research using Cunninghamella elegans, a filamentous fungus that produces drug metabolites similar to those formed in mammals, has revealed multiple metabolic pathways for clemastine, including N-oxidation . The study identified norclemastine, four isomers of hydroxylated clemastine, and two N-oxide metabolites using liquid chromatography and tandem mass spectrometry techniques .

Excretion and Elimination

While specific data on the elimination of Clemastine N-Oxide is limited, the compound's increased water solubility compared to clemastine suggests enhanced renal clearance. Urinary excretion is the major mode of elimination for clemastine and its metabolites , and the increased polarity of the N-oxide form likely facilitates this process.

Analytical Methods for Detection

Various analytical techniques have been employed to detect and characterize Clemastine N-Oxide in biological samples and research preparations.

Liquid Chromatography/Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the identification and quantification of Clemastine N-Oxide. Research has demonstrated the effectiveness of this approach in elucidating the structure of N-oxidized clemastine metabolites . The combination of different ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), with hydrogen/deuterium exchange experiments has provided valuable insights into the structural characteristics of these metabolites .

Confirmatory Techniques

The N-oxidation of clemastine can be confirmed through various analytical approaches:

  • Hydrogen/deuterium exchange experiments, which reveal characteristic patterns for N-oxide functional groups

  • Deoxygenation reactions (-16 Da) observed upon atmospheric pressure chemical ionization mass spectrometry

  • MSn fragmentation patterns that provide structural information about the site of oxidation

Research Applications

Clemastine N-Oxide has several important applications in pharmaceutical research and drug development.

Metabolite Identification

Research has shown that N-oxidation represents an important metabolic pathway for drugs containing tertiary amine groups. The identification and characterization of Clemastine N-Oxide contribute to a more comprehensive understanding of clemastine's metabolic profile and potential drug-drug interactions . The use of model systems like Cunninghamella elegans has facilitated the study of these metabolites by producing them in higher concentrations than typically found in mammalian systems .

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